3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline
CAS No.:
Cat. No.: VC13402467
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 3-[1-(2-methoxyethyl)pyrazol-4-yl]aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-16-6-5-15-9-11(8-14-15)10-3-2-4-12(13)7-10/h2-4,7-9H,5-6,13H2,1H3 |
| Standard InChI Key | NPADOUDGBGMJPR-UHFFFAOYSA-N |
| SMILES | COCCN1C=C(C=N1)C2=CC(=CC=C2)N |
| Canonical SMILES | COCCN1C=C(C=N1)C2=CC(=CC=C2)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure combines a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) with a 2-methoxyethyl substituent and an aniline group. The pyrazole ring exhibits aromaticity due to delocalized π-electrons, while the 2-methoxyethyl chain introduces steric bulk and polarity. The aniline moiety provides a reactive primary amine site for further functionalization .
Key Structural Features:
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Pyrazole ring: Stabilized by conjugated double bonds and nitrogen lone pairs.
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2-Methoxyethyl group: Enhances solubility via ether oxygen and methyl terminus.
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Aniline substituent: Enables electrophilic substitution reactions at the aromatic ring.
Table 1 summarizes critical molecular descriptors:
| Property | Value |
|---|---|
| IUPAC Name | 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| SMILES | COCCOC1=NN=C(C=C1)C2=CC(=CC=C2)N |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 4 (N, O) |
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyrazole ring. A validated two-step approach, adapted from analogous pyrazole derivatives, includes:
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N-Alkylation of 4-Nitro-1H-pyrazole:
Reaction of 4-nitro-1H-pyrazole with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-(2-methoxyethyl)-4-nitro-1H-pyrazole. This step exploits the nucleophilicity of the pyrazole nitrogen . -
Nitro Reduction and Aniline Coupling:
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by Suzuki-Miyaura coupling with 3-bromoaniline to install the aryl group. Alternative methods employ Ullmann-type couplings for direct aryl amination .
Optimization Challenges:
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Regioselectivity: Ensuring alkylation occurs exclusively at the N1 position requires careful control of reaction conditions.
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Purification: Separation of regioisomers demands chromatographic techniques or crystallization.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but limited aqueous solubility (0.3 mg/mL). Stability studies indicate decomposition above 180°C, with susceptibility to oxidation at the aniline amine under acidic conditions .
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.39 (m, 4H, aromatic-H), 5.12 (s, 2H, NH₂), 4.32 (t, J = 6.0 Hz, 2H, OCH₂), 3.64 (t, J = 6.0 Hz, 2H, CH₂O), 3.28 (s, 3H, OCH₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1102 cm⁻¹ (C-O-C).
In silico docking studies predict strong affinity for cyclin-dependent kinases (CDK2: ΔG = -9.8 kcal/mol) due to hydrogen bonding between the aniline NH₂ and kinase hinge residues. Experimental validation using enzyme-linked immunosorbent assays (ELISA) confirmed IC₅₀ values of 0.42 µM against CDK2, outperforming reference inhibitor roscovitine (IC₅₀ = 0.68 µM) .
Antimicrobial Efficacy:
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Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
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Fungal strains: 64% growth inhibition of Candida albicans at 32 µg/mL.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for antitumor agents, notably in synthesizing ErbB inhibitors. Coupling with quinazoline scaffolds produced derivatives with nanomolar potency against EGFR .
Materials Science:
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (1.8 mmol/g at 1 bar) due to amine-CO₂ interactions.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., Eurofins KinaseProfiler) could uncover novel targets. Structural analogs with fluorinated methoxy groups may improve blood-brain barrier penetration for CNS applications.
Process Chemistry:
Developing continuous-flow synthesis methods could enhance yield (>85%) and reduce waste (E-factor <15).
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